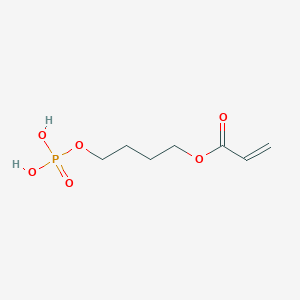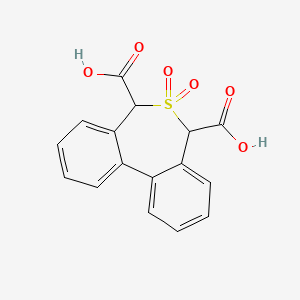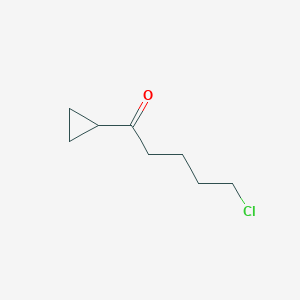
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is an organic compound characterized by its unique structure, which includes a cyclopentene ring and multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction typically requires the presence of a base such as triethylamine and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and hydrazonation to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated hydrocarbons, and substituted cyclopentene derivatives .
Applications De Recherche Scientifique
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)propanoic acid
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- (Cyclopent-1-en-1-yl)boronic acid
Uniqueness
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is unique due to its extended conjugated system and the presence of a cyclopentene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
102841-47-4 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
9-(cyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C16H20O2/c1-13(10-11-15-8-3-4-9-15)6-5-7-14(2)12-16(17)18/h5-8,10-12H,3-4,9H2,1-2H3,(H,17,18) |
Clé InChI |
AIIIMBJCEWNWBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=CC(=O)O)C)C=CC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


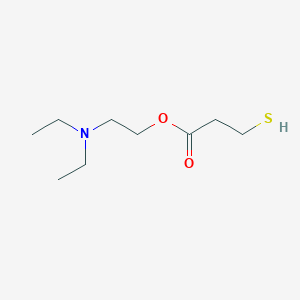
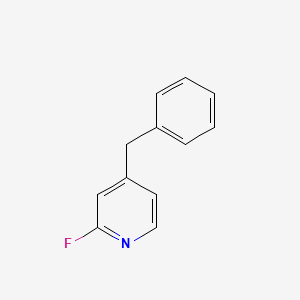

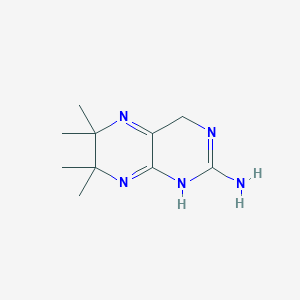
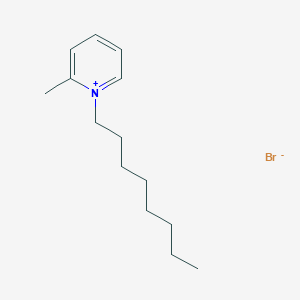

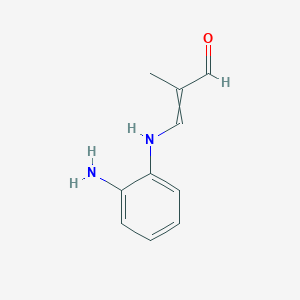
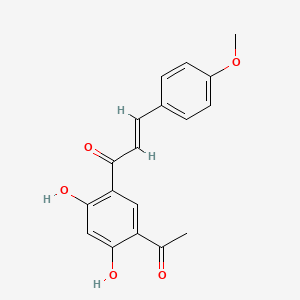
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
